molecular formula C5H6N2OS B1646290 4-Acetamidothiazole

4-Acetamidothiazole

Cat. No.: B1646290
M. Wt: 142.18 g/mol
InChI Key: GNRPCBOCZFRWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamidothiazole is a heterocyclic compound featuring a thiazole core (a five-membered ring containing sulfur and nitrogen) substituted with an acetamide group at the 4th position. This compound has garnered significant attention in pharmaceutical research due to its anti-secretory and anti-ulcer properties. Structurally, the thiazole ring contributes to its metabolic stability, while the acetamide group enhances hydrogen-bonding interactions with biological targets, such as proton pumps in gastric cells .

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

N-(1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C5H6N2OS/c1-4(8)7-5-2-9-3-6-5/h2-3H,1H3,(H,7,8)

InChI Key

GNRPCBOCZFRWLR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CSC=N1

Canonical SMILES

CC(=O)NC1=CSC=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of 4-Acetamidothiazole

Key structural analogues include derivatives with modifications at the acetamide group or additional substituents on the thiazole ring. These variations significantly influence pharmacological activity:

Comparison with Non-Thiazole Heterocycles

4-Acetylimidazole (CAS 61985-25-9)
  • Structure : Imidazole ring (two nitrogens) with an acetyl group.
  • Activity : Primarily used as a reagent in organic synthesis, lacking the anti-secretory properties of thiazole derivatives. The absence of sulfur alters electronic properties, reducing affinity for proton pump targets .
4-Methylimidazole
  • Structure : Imidazole with a methyl group.

Broader Thiazole Derivatives

  • Sulfathiazole (): A sulfonamide-thiazole hybrid with antibacterial activity. The sulfonamide group directs its mechanism toward folate synthesis inhibition, unlike this compound’s anti-secretory action.
  • Benzothiazoles (): Derivatives like 2-acetamidobenzothiazole exhibit anticancer activity via tubulin polymerization inhibition, highlighting the versatility of thiazole scaffolds in diverse therapeutic areas .

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